alpha-Bromobutanoyl chloride

Description

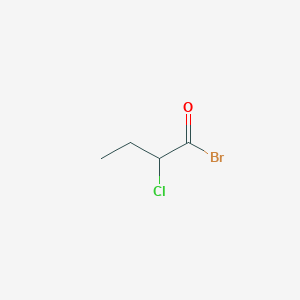

α-Bromobutanoyl chloride (CAS 22118-12-3) is a halogenated acyl chloride with the molecular formula C₄H₆BrClO and the SMILES notation O=C(Cl)C(Br)CC . Structurally, it features a bromine atom at the α-carbon position adjacent to the carbonyl group, making it highly reactive in nucleophilic acyl substitution and electrophilic reactions. This compound is widely used in organic synthesis for introducing bromine and acyl moieties, particularly in the preparation of α-thioamides and other functionalized intermediates .

Key identifiers include:

- InChI Key: DROZQELYZZXYSX-UHFFFAOYSA-N

- Synonyms: 2-Bromobutanoyl chloride, α-Bromobutyryl chloride, 2-Bromobutyryl chloride .

Commercial availability varies by supplier, with CymitQuimica offering quantities from 1g to 25g, though larger volumes (e.g., 50mg–50mg) are listed as discontinued .

Properties

Molecular Formula |

C4H6BrClO |

|---|---|

Molecular Weight |

185.45 g/mol |

IUPAC Name |

2-chlorobutanoyl bromide |

InChI |

InChI=1S/C4H6BrClO/c1-2-3(6)4(5)7/h3H,2H2,1H3 |

InChI Key |

JYUCZVAYUWBHNE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)Br)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Alpha-bromobutanoyl chloride is primarily utilized in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals targeting various diseases.

1.1 Synthesis of Bioactive Molecules

- Triazole Derivatives : Recent research highlights the use of this compound in synthesizing 3,4,5-trisubstituted-1,2,4-triazole derivatives. These compounds exhibit significant alpha-glucosidase inhibitory potential, suggesting their utility in managing diabetes through inhibition of carbohydrate-hydrolyzing enzymes .

- Antimicrobial Agents : The compound has been employed in synthesizing bromophenol derivatives, which have shown promising antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). These derivatives are being explored for their ability to combat multidrug-resistant pathogens .

Organic Synthesis

This compound serves as a crucial intermediate in various organic synthesis processes.

2.1 Precursor for Carolic Acid

- The compound is used as a precursor for the synthesis of carolic acid by reacting with ethoxymagnesiomalonic ester. This reaction demonstrates its role in producing naturally occurring secondary metabolites found in plants like Carthamus tinctorius and Calendula officinalis .

2.2 Synthesis of Amides and Thioamides

- This compound can be converted into alpha-bromoamides and extended-chain alpha-thioamides through nucleophilic substitution reactions. These transformations are essential for developing various pharmaceutical agents .

Case Study 1: Development of Antidiabetic Agents

In a study conducted by Nafeesa et al., this compound was integral in synthesizing triazole derivatives that showed promise as antidiabetic agents due to their ability to inhibit alpha-glucosidase activity. This underscores the compound's potential in drug development aimed at managing diabetes .

Case Study 2: Antibacterial Activity

Research on bromophenol derivatives synthesized from this compound revealed significant antibacterial properties against resistant strains like MRSA. The study integrated chemistry with microbiological assessments to evaluate the efficacy of these compounds .

Data Tables

Comparison with Similar Compounds

Key Observations:

Synthetic Methods: α-Bromobutanoyl chloride and 2-bromopentanoyl chloride are synthesized via Method F (oxalyl chloride, DCM, catalytic DMF), yielding quantitative conversion to brown solids . In contrast, 2-bromo-3-phenylpropanoyl chloride uses Method G (thionyl chloride in CCl₄), achieving 83% yield as a pale yellow oil . The lower yield here may reflect steric hindrance from the phenyl group or side reactions.

Aromatic Substituents: The phenyl group in 2-bromo-3-phenylpropanoyl chloride introduces steric and electronic effects, likely reducing reaction efficiency compared to aliphatic analogs.

Functional Group Consistency :

- All three compounds exhibit identical IR carbonyl stretching frequencies (1783 cm⁻¹), confirming the preservation of the acid chloride functional group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.